molecular formula C13H18N2OS B3833122 N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide

N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide

Cat. No.: B3833122
M. Wt: 250.36 g/mol
InChI Key: WIXAAQIVBUSWIJ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-acetylthiophene. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiophene ring may play a crucial role in binding to these targets, while the hydrazone moiety may be involved in redox reactions that modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide
  • N’-[(1E)-1-(thiophen-2-yl)ethylidene]octanehydrazide

Uniqueness

N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is unique due to the presence of both a cyclohexane ring and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The cyclohexane ring provides structural stability, while the thiophene ring offers electronic properties that are valuable in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,16)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXAAQIVBUSWIJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CCCCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CCCCC1)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Reactant of Route 3
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Reactant of Route 5
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Reactant of Route 6
N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.